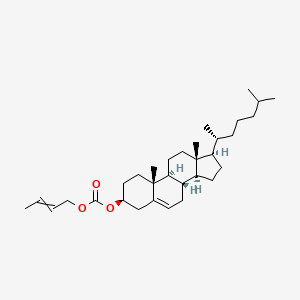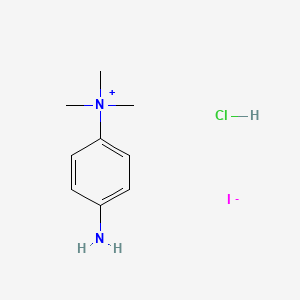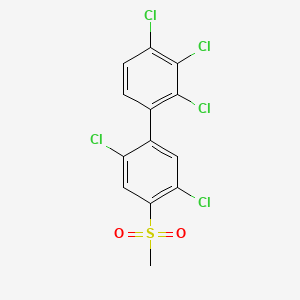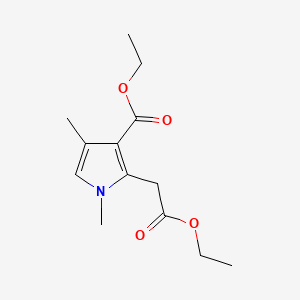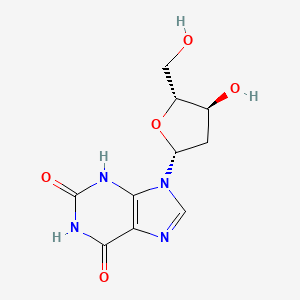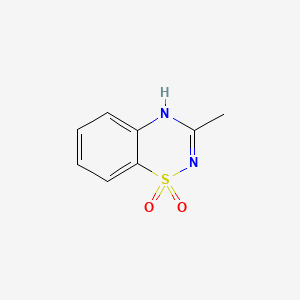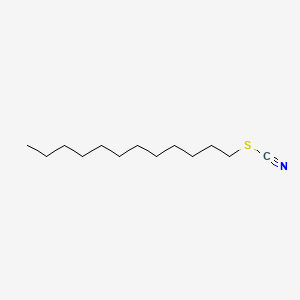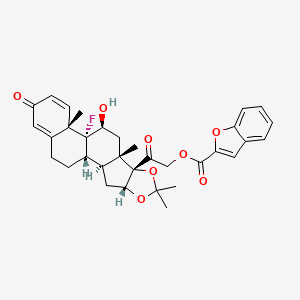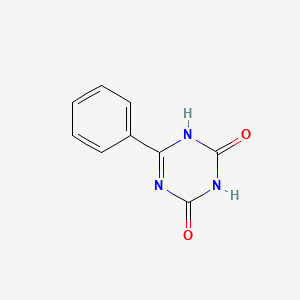
6-苯基-1,3,5-三嗪-2,4(1H,3H)-二酮
描述
1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,3,5-Triazines can undergo a variety of chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines can vary widely depending on the specific compound. For example, 6-Methyl-1,3,5-triazine-2,4-diamine is a powder with a melting point of 274-276 °C (lit.) .科学研究应用
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Application: This research focuses on the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution .
- Method: The preparation involves the use of cyanuric chloride and involves the formation of C-O, C-N and C-S bonds .
- Results: The research led to the development of specific synthetic protocols for the preparation of these compounds .
-
- Application: This research involves the synthesis of s-triazine-based polymers and their application for immobilization of silver nanoparticles .
- Method: The polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .
- Results: The prepared polymers were characterized using various techniques and showed enhanced thermal behavior .
-
Spectra and Theoretical Investigations of 1,3,5-Triazines
- Application: This research involves the investigation of the spectra of 1,3,5-triazines .
- Method: The research involves the use of IR spectroscopy for the characterization of H-bond present in a molecule .
- Results: The research proved the existence of a hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the 1,3,5-triazine ring .
-
Antitumor Properties
- Application: Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
- Method: These compounds are administered as part of a chemotherapy regimen .
- Results: These compounds have shown effectiveness in treating certain types of cancers .
-
Material and Industrial Applications
- Application: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a widely used s-triazine derivative, is useful in many material and industrial applications .
- Method: It undergoes nucleophilic substitution reaction under controlled temperature, which allows it to be useful in many material and industrial applications .
- Results: The incorporation of the s-triazine moiety in the modification and construction of new materials has been reported .
-
Polymer Synthesis
- Application: s-Triazine derivatives are used in the design and development of new flame retardants, medical applications, reactive dyes, metal adsorption, optics, and p-conjugated s-triazine-based polymers or macromolecules .
- Method: The polymers are prepared through various synthetic routes, often involving the nucleophilic reaction of s-triazine derivatives .
- Results: These polymers exhibit good optoelectronic properties and can be used as organic light emitting diode (OLED) and light-guide materials .
-
UV Absorption
- Application: A series of 1,3,5-triazines were synthesized and their UV absorption properties were tested .
- Method: The computational chemistry methods were used to construct quantitative structure-property relationship (QSPR) .
- Results: The QSPR was used to computer-aided design of new 1,3,5-triazines ultraviolet rays absorber compounds .
-
Gas Separation
- Application: In recent years, these polymers have been used for construction of the porous polymers based on the symmetry of the triazine ring .
- Method: Such s-triazine based porous materials may have potential applications as the materials for separation of gases .
- Results: The results of this application are not specified in the source .
-
Pharmaceutical Applications
- Application: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is one of the most widely used s-triazine derivatives, because it is a commercially available, inexpensive material and it has an excellent ability to undergoes nucleophilic substitution reaction under controlled temperature .
- Method: This allows it to be useful in many pharmaceutical applications .
- Results: The results of this application are not specified in the source .
未来方向
属性
IUPAC Name |
6-phenyl-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKPZSCTAFFXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225562 | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
CAS RN |
7459-63-4 | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

